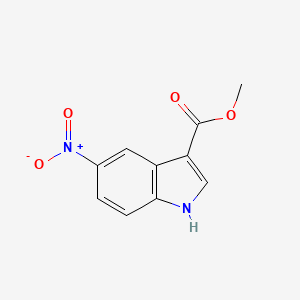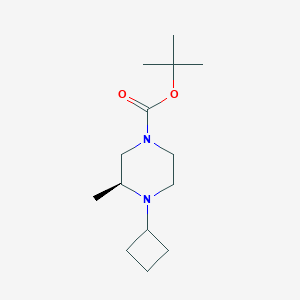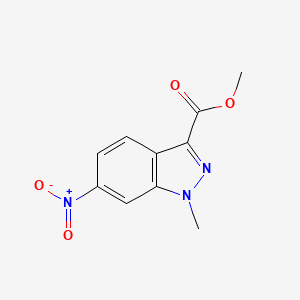
4-bromo-1-butylpyridin-2(1H)-one
Vue d'ensemble
Description
4-bromo-1-butylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bromination Mechanisms in Organic Chemistry : The paper by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, which yields mono-, di-, tri-, and tetra-bromopyrenes. The role of iron(III) bromide in directing the bromine atom to specific positions in the presence of iron powder is significant. This study provides insights into the utility of bromination in organic synthesis and the role of catalysts like iron(III) bromide in such reactions (Feng et al., 2015).
Synthesis of N-Polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) discuss a method for synthesizing N-polyfluoroalkylated heterocycles. This involves carbon-bromine bond cleavage and provides insights into the preparation of compounds like N-(bromodifluoromethyl)pyridinium bromides. This research is crucial for understanding the synthesis of complex organic compounds involving bromine and fluorine atoms (Kolomeitsev et al., 1996).
Water Oxidation Catalyzed by Mononuclear Ru(II) Complexes : Kaveevivitchai et al. (2012) studied a family of mononuclear Ru(II) complexes as catalysts for water oxidation. These complexes possess a tridentate ligand related to terpyridine and bipyridine, with additional monodentate halogens like bromine. This research contributes to the understanding of catalytic processes in water oxidation and the role of bromine in these complexes (Kaveevivitchai et al., 2012).
Synthesis of Cobaloxime Derivatives : Bisergaeva and Sirieva (2020) conducted an experiment to synthesize cobaloxime derivatives. This involved synthesizing bromo (4-tert-butylpyridine) cobaloxime, highlighting the role of bromine in the synthesis of such derivatives. This research adds to the understanding of the synthesis and characterization of metal-organic compounds (Bisergaeva & Sirieva, 2020).
Application in Dye-Sensitized Solar Cells : Boschloo et al. (2006) investigated the effect of adding 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. This study is crucial for understanding how additives like 4-tert-butylpyridine can improve the performance of solar cells, particularly in increasing the open-circuit potential and electron lifetime (Boschloo et al., 2006).
Propriétés
IUPAC Name |
4-bromo-1-butylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-5-11-6-4-8(10)7-9(11)12/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYYFREKABGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
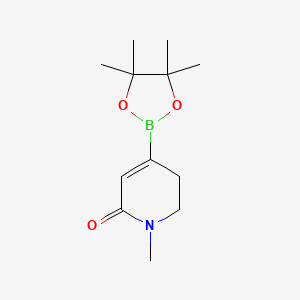
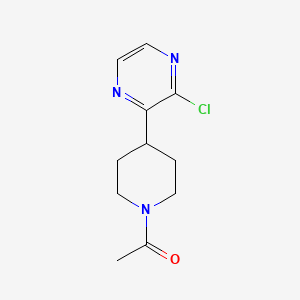
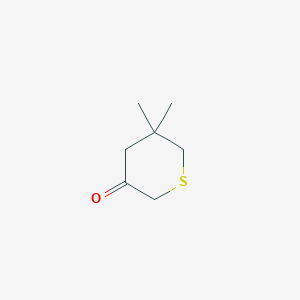

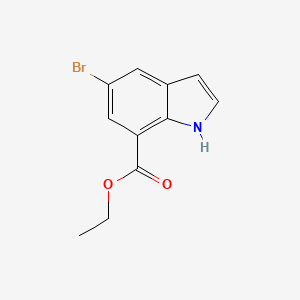
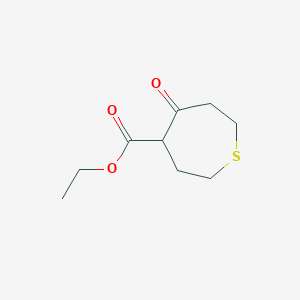
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
